molecular formula C17H19ClO3 B5019622 1-chloro-2-[4-(4-methoxyphenoxy)butoxy]benzene

1-chloro-2-[4-(4-methoxyphenoxy)butoxy]benzene

Cat. No. B5019622
M. Wt: 306.8 g/mol
InChI Key: GDUZGDOEFWJOQR-UHFFFAOYSA-N
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Description

“1-chloro-2-[4-(4-methoxyphenoxy)butoxy]benzene” is a complex organic compound. It is also known by other names such as Anisole, o-chloro-; o-Chloroanisole; o-Chloromethoxybenzene; o-Chlorophenyl methyl ether; 1-Chloro-2-methoxybenzene; 2-Chloroanisole; 2-Chlorophenol methyl ether; ortho-Chloroanisole .


Synthesis Analysis

The synthesis of similar compounds has been carried out by one pot condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone followed by condensation with various aromatic aldehydes . Prepared chalcones were refluxed with guanidine to yield various pyrimidine derivatives .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 1-chloro-2-methoxybenzene, the boiling point is 468.7 K and the fusion point is 246.59 K . The compound’s vaporization enthalpy is 55.0 ± 0.8 kJ/mol .

Mechanism of Action

The mechanism of action for this compound in chemical reactions is likely to involve electrophilic aromatic substitution. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

properties

IUPAC Name

1-chloro-2-[4-(4-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-19-14-8-10-15(11-9-14)20-12-4-5-13-21-17-7-3-2-6-16(17)18/h2-3,6-11H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUZGDOEFWJOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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